molecular formula C25H31NO B1206942 Butaclamol CAS No. 56245-67-1

Butaclamol

Cat. No. B1206942
CAS RN: 56245-67-1
M. Wt: 361.5 g/mol
InChI Key: ZZJYIKPMDIWRSN-HWBMXIPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-20934 is an organic tricyclic compound.
A benzocycloheptapyridoisoquinolinol that has been used as an antipsychotic, especially in schizophrenia.

Scientific Research Applications

Optical Specificity in Neuroleptic Activity

Butaclamol, a racemic mixture, has shown significant distinctions in activities between its (+) and (-) enantiomers. The (+) enantiomer effectively abolishes amphetamine-induced behavioral changes in rats, indicating a strong optical specificity for neuroleptic activity. This specificity is important for understanding dopaminergic and adrenergic mechanisms (Voith & Cummings, 1976).

Enantioanalysis Using Macrocyclic Antibiotics

The use of vancomycin and teicoplanin as chiral selectors for enantioanalysis of (-)butaclamol demonstrates the compound's utility in pharmacological research. This method allows for accurate analysis of butaclamol in serum samples (Stefan-van Staden et al., 2010).

Effects on Striatal Homovanillic Acid and Adenyl Cyclase

The (+) enantiomer of butaclamol significantly elevates rat striatal homovanillic acid concentration and blocks dopamine-induced increases in adenyl cyclase activity. These effects are specific to the (+) enantiomer, indicating a stereochemical specificity for dopamine receptor-blockade (Lippmann et al., 1975).

Behavioral Pharmacology of Butaclamol Hydrochloride

Butaclamol hydrochloride shows typical neuroleptic drug characteristics, such as antagonizing amphetamine-induced behavior in rats and dogs. Its pharmacological actions suggest its relevance in studying neuroleptic mechanisms (Voith & Herr, 1975).

Dopaminergic Activity of Butaclamol Analogs

Analogs of butaclamol, though less potent than the parent compound, have been evaluated for their dopaminergic receptor activity. This demonstrates the drug's utility in dopaminergic receptor studies (Collu et al., 1985).

Searching for Antipsychotic Agents with Lessened Side Effects

Research on simplified analogues of butaclamol aims to find antipsychotic agents with fewer side effects, indicating its potential for developing better therapeutic drugs (Kukla et al., 1979).

properties

CAS RN

56245-67-1

Product Name

Butaclamol

Molecular Formula

C25H31NO

Molecular Weight

361.5 g/mol

IUPAC Name

(1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol

InChI

InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25-/m0/s1

InChI Key

ZZJYIKPMDIWRSN-HWBMXIPRSA-N

Isomeric SMILES

CC(C)(C)[C@@]1(CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1)O

SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O

Canonical SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O

synonyms

AY 23,028
AY-23,028
AY23,028
Butaclamol
Butaclamol Hydrochloride
Hydrochloride, Butaclamol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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